5-Hydroxy-1H-indole-4-carbaldehyde

Description

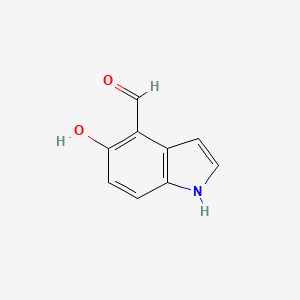

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-1H-indole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-5-7-6-3-4-10-8(6)1-2-9(7)12/h1-5,10,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTJOXHHBNNAEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Functionalized Indole Scaffolds in Contemporary Organic and Medicinal Chemistry Research

The indole (B1671886) ring system is a foundational structural component found extensively in nature and is a privileged scaffold in medicinal chemistry. researchgate.netderpharmachemica.com Functionalized indoles are integral to a vast number of applications in the pharmaceutical, chemical, and agricultural industries. derpharmachemica.com Their diverse biological activities have made them a cornerstone in modern drug discovery. mdpi.com

The versatility of the indole scaffold allows for the synthesis of complex molecules with a wide range of therapeutic applications. semanticscholar.org Indole derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among others. researchgate.netmdpi.com For instance, compounds containing the indole nucleus have shown promise in inhibiting tubulin polymerization, a key mechanism in fighting cancer. mdpi.com The ability to modify the indole ring at various positions enables chemists to fine-tune the pharmacological properties of these compounds, leading to the development of novel drugs with improved efficacy and safety profiles. mdpi.com

The following table provides a glimpse into the diverse biological activities associated with functionalized indole scaffolds:

| Biological Activity | Therapeutic Area | Reference |

| Anticancer | Oncology | researchgate.netmdpi.com |

| Anti-inflammatory | Inflammatory Diseases | mdpi.com |

| Antimicrobial | Infectious Diseases | researchgate.net |

| Antiviral | Infectious Diseases | researchgate.net |

| Neuroprotective | Neurology | mdpi.com |

Positioning of 5 Hydroxy 1h Indole 4 Carbaldehyde Within the Broader Landscape of Indole Carbaldehyde Derivatives in Academic Inquiry

Indole (B1671886) carbaldehydes, including 5-Hydroxy-1H-indole-4-carbaldehyde, are important intermediates in organic synthesis. google.com These compounds serve as versatile building blocks for the creation of more complex, biologically active molecules. researchgate.net Specifically, indole-3-carbaldehyde and its derivatives are well-studied precursors for a variety of heterocyclic compounds and natural products. researchgate.netnih.govresearchgate.net

This compound, with its hydroxyl and aldehyde functional groups on the indole core, presents unique opportunities for chemical modification. The hydroxyl group can influence the electronic properties of the indole ring and participate in hydrogen bonding, which can be crucial for biological activity. The carbaldehyde group is a reactive handle for a multitude of chemical transformations, including condensations, oxidations, and reductions, allowing for the synthesis of diverse libraries of compounds. researchgate.net

Research has shown that indole-4-carbaldehyde, a closely related compound, has been isolated from natural sources like the seaweed Sargassum thunbergii and has demonstrated anti-inflammatory properties. nih.gov This highlights the potential of this class of compounds in exhibiting valuable biological effects. The strategic placement of the hydroxyl group at the 5-position in this compound can further modulate these properties.

Historical Context and Evolution of Research Perspectives on Indole 4 Carbaldehyde and Its Hydroxylated Analogs

Foundational Synthetic Routes to the Indole Core Relevant to Functionalized Indole Carbaldehydes

The construction of the indole nucleus is the initial and critical phase in the synthesis of functionalized indole carbaldehydes. Classical methods have been refined and adapted to provide regioselective control, which is paramount for preparing polysubstituted indoles.

Modern Adaptations of Classical Indole Synthesis Protocols (e.g., Fischer, Reissert, Bartoli)

Classical indole syntheses, while foundational, often have limitations such as harsh reaction conditions and lack of regioselectivity. thieme-connect.com Modern adaptations have sought to overcome these challenges, expanding their utility for the synthesis of complex and functionalized indoles.

The Fischer indole synthesis , first reported in 1883, is a robust method for creating indoles from aryl hydrazones under acidic conditions. chem-station.comnih.gov Contemporary modifications focus on milder catalysts and more sustainable reaction conditions. For instance, the use of microwave irradiation has been shown to significantly shorten reaction times and improve yields. numberanalytics.com Furthermore, alternative catalysts like zeolites and ionic liquids are being explored to enhance efficiency and reduce environmental impact. numberanalytics.com

The Reissert indole synthesis provides a route to indoles from ortho-nitroarenes. rsc.orgbohrium.com Recent advancements in this area have focused on one-pot and tandem strategies that integrate reduction and cyclization steps, streamlining the synthesis of functionalized indoles. rsc.orgbohrium.com

The Bartoli indole synthesis is a particularly effective method for producing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgjk-sci.comrsc.org This reaction is often favored for its flexibility and ability to generate indoles with substitution on both the carbocyclic and pyrrole (B145914) rings. wikipedia.org A notable modification by Dobbs utilized an ortho-bromine as a directing group, which is later removed, expanding the scope of the synthesis to include highly substituted indoles. wikipedia.org The reaction's success is often dependent on the steric bulk of the ortho substituent, which facilitates the necessary wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orgonlineorganicchemistrytutor.com

| Classical Synthesis | Key Reactants | Modern Adaptations/Advantages | Limitations |

| Fischer | Aryl hydrazones, acid catalyst | Microwave-assisted reactions, alternative catalysts (zeolites, ionic liquids) for improved yields and sustainability. numberanalytics.com | Can require harsh acidic conditions. |

| Reissert | Ortho-nitroarenes | One-pot tandem strategies integrating redox and hydrogenation reactions. rsc.orgbohrium.com | May have limitations in substrate scope. |

| Bartoli | Ortho-substituted nitroarenes, vinyl Grignard reagents | Use of temporary directing groups (e.g., ortho-bromine) to enhance scope. wikipedia.org Short and flexible route to 7-substituted indoles. wikipedia.orgrsc.org | Often requires bulky ortho-substituents for good yields. wikipedia.org |

Regioselective Construction of Substituted Indole Nuclei

Achieving regioselectivity is a central challenge in the synthesis of polysubstituted indoles. Modern synthetic efforts have increasingly turned to transition-metal-catalyzed C-H activation and functionalization to direct substitution to specific positions on the indole ring. thieme-connect.combohrium.com These methods offer atom-economical and efficient pathways to functionalized indoles that can be difficult to access through classical means.

For example, palladium-catalyzed cyclization of N-arylamines has provided regioselective access to C-2 substituted indoles under mild conditions. thieme-connect.com Similarly, rhodium(III)-catalyzed processes have been developed for the synthesis of various substituted indoles. bohrium.com The choice of directing group on the indole nitrogen or at other positions can precisely control the site of functionalization.

Directed Introduction and Manipulation of the Formyl Moiety at C-4 of the Indole Ring

The introduction of a formyl group at the C-4 position of the indole ring is a key step in the synthesis of 5-Hydroxy-1H-indole-4-carbaldehyde. This transformation requires methods that can overcome the inherent reactivity of the indole nucleus, which typically favors electrophilic substitution at the C-3 position. bhu.ac.in

Vilsmeier-Haack Formylation Strategies and Their Optimization

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. bhu.ac.innumberanalytics.com The reaction typically employs a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF). numberanalytics.com While indoles are readily formylated at the C-3 position, directing the formylation to the C-4 position requires specific strategies. bhu.ac.in

In the context of synthesizing 4-formylindoles, the presence of certain substituents can direct the Vilsmeier-Haack reaction to the C-4 position. For instance, employing an aldehyde functional group as a directing group has been shown to achieve highly regioselective C-4 functionalization of indole using a ruthenium catalyst under mild conditions. acs.org Optimization of the Vilsmeier-Haack reaction often involves adjusting the stoichiometry of the reagents and the reaction temperature to achieve the desired regioselectivity and yield. numberanalytics.com

Alternative Formylation Methods for C-4 Position

Beyond the Vilsmeier-Haack reaction, other methods have been developed for the C-4 formylation of indoles. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of the C-4 position. For example, rhodium(III) catalysis has been used for the C-4 alkenylation of unprotected 3-formyl indoles, which can then be converted to the desired aldehyde. rsc.org

Another approach involves the use of a removable directing group at the C-3 position, such as a pivaloyl group, to steer functionalization to the C-4 and C-5 positions. rsc.org Boron-based catalysts have also shown promise in the electrophilic formylation of indoles, offering an alternative to traditional methods. acs.org

Controlled Installation of the Hydroxyl Group at C-5 of the Indole Ring System

The final key structural feature of this compound is the hydroxyl group at the C-5 position. The introduction of this group must be carefully controlled to avoid unwanted side reactions.

The Nenitzescu indole synthesis provides a direct route to 5-hydroxyindoles through the condensation of a substituted 1,4-benzoquinone (B44022) with a β-amino-substituted-α,β-unsaturated carbonyl compound. bhu.ac.in

For pre-formed indole rings, directed C-H hydroxylation presents a modern and efficient strategy. A transition-metal-free, chelation-assisted C-H hydroxylation of (hetero)arenes mediated by boron species has been reported. unibo.it This method can be extended to synthesize C-4 hydroxylated indoles with high regioselectivity by using a C-3 pivaloyl directing group. unibo.it The presence of a 5-hydroxyl group on an indole derivative enhances the nucleophilicity at the C-4 position, which was exploited in a gold-catalyzed annulative hydroarylation. rsc.org

Precursor-Based Hydroxylation Approaches

A common strategy for the synthesis of hydroxyindoles involves the use of precursors that already contain a hydroxyl group or a protected form thereof. The Nenitzescu indole synthesis is a classic example, providing a direct route to 5-hydroxyindoles. bhu.ac.in This reaction involves the condensation of a substituted 1,4-benzoquinone with a β-amino-substituted-α,β-unsaturated carbonyl compound, leading to the formation of the 5-hydroxyindole (B134679) core. bhu.ac.in

Another approach starts with appropriately substituted anilines. For instance, the synthesis of 4-halo-5-hydroxyindoles has been achieved from 3-alkoxycarbonyl-6-hydroxy-5-halocoumarins. The process involves a sequence of reactions including conjugate reduction, decarboxylation, lactone opening with ammonia, protection of the phenolic oxygen, Hofmann rearrangement, oxidation to a quinone, and subsequent deprotection and cyclization. researchgate.net Such a halogenated precursor could potentially be converted to this compound through subsequent formylation and dehalogenation steps.

The synthesis of the isomeric 5-hydroxy-1H-indole-3-carbaldehyde has been reported starting from 4-amino-3-methylphenol (B1666317). This precursor undergoes a cyclization reaction with a Vilsmeier reagent to form the indole-3-carbaldehyde scaffold. google.com This highlights the utility of appropriately substituted phenols as precursors for hydroxyindoles.

Post-Synthetic Modification for 5-Hydroxylation

Introducing a hydroxyl group onto a pre-formed indole-4-carbaldehyde skeleton represents a post-synthetic modification approach. Direct C-H hydroxylation of aromatic systems is a challenging but increasingly feasible strategy. While specific examples of the C5-hydroxylation of 1H-indole-4-carbaldehyde are not prevalent in the literature, general methods for indole hydroxylation could be adapted. For instance, model hydroxylating systems, such as those involving Fe(II), ascorbic acid, and oxygen, have been used to hydroxylate indole-3-carboxylic acid, yielding a mixture of 5- and 6-hydroxy derivatives.

More advanced catalytic methods for C-H functionalization are emerging. Transition-metal-catalyzed C-H activation offers a powerful tool for the site-selective functionalization of indoles at the C4 to C7 positions of the benzenoid ring. nih.govresearchgate.netchim.it Although often focused on arylation or amination, these principles could be extended to hydroxylation. For example, directing groups at the C3 position have been used to guide functionalization to the C4 and C5 positions. nih.gov

Convergent and Divergent Synthetic Pathways to this compound

Convergent and divergent syntheses represent two distinct strategies for building molecular complexity. A convergent synthesis involves the independent synthesis of fragments of the target molecule, which are then combined. In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of different products.

A potential convergent approach to this compound could involve the coupling of a suitably functionalized benzene (B151609) ring fragment with a pyrrole precursor. For instance, a strategy analogous to the synthesis of polynuclear indole derivatives could be envisioned, where a pre-functionalized indole-4-carbaldehyde undergoes further reactions to build up complexity. mdpi.com

A divergent strategy could start from a common indole intermediate. For example, a 4-substituted indole could be synthesized and then subjected to various functionalization reactions at the C5 position. The synthesis of 4-substituted indoles can be achieved through various means, including the transformation of a sulfomethyl group into a formyl group. researchgate.net A 4-formyl-indole-2-carboxylate, for example, could be a key intermediate that is then hydroxylated at the C5 position.

One-Pot and Multicomponent Reaction (MCR) Approaches to Functionalized Indoles, Including Carbaldehydes

One-pot reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single reaction vessel. nih.gov These methods are advantageous due to their atom economy, reduced number of purification steps, and potential for generating molecular diversity.

While a specific MCR for the direct synthesis of this compound is not prominently documented, MCRs are widely used for the synthesis of other functionalized indoles. For example, a one-pot synthesis of polynuclear indole derivatives has been achieved through the Friedel-Crafts alkylation of γ-hydroxybutyrolactams with indole-4-carbaldehyde. mdpi.com

The Vilsmeier-Haack reaction is a powerful one-pot method for the formylation of electron-rich aromatic and heterocyclic rings, including indoles. bhu.ac.inchemistrysteps.comenamine.netwikipedia.org This reaction typically uses a mixture of a substituted formamide (like N,N-dimethylformamide, DMF) and a dehydrating agent (like phosphorus oxychloride, POCl₃) to generate the electrophilic Vilsmeier reagent. chemistrysteps.comwikipedia.orgwikipedia.org This reagent then attacks the indole ring, usually at the most electron-rich C3 position. bhu.ac.in However, formylation at other positions is possible depending on the substitution pattern of the indole. A patent describes the synthesis of 5-hydroxy-1H-indole-3-carbaldehyde from 4-amino-3-methylphenol in a one-pot reaction using a Vilsmeier reagent, achieving a 92% yield. google.com

The Reimer-Tiemann reaction is another classic one-pot method for the ortho-formylation of phenols, which can also be applied to electron-rich heterocycles like indoles. synarchive.comwikipedia.org This reaction employs chloroform (B151607) and a strong base to generate dichlorocarbene (B158193) as the electrophile. wikipedia.org While it typically leads to a mixture of products, it represents a potential one-pot route to formyl-hydroxyindoles.

The following table summarizes the conditions for the Vilsmeier-Haack synthesis of a related isomer, 5-hydroxy-1H-indole-3-carbaldehyde.

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-amino-3-methylphenol | Vilsmeier reagent (from DMF and POCl₃) | DMF | 0 °C to 85 °C | 8 hours | 92% | google.com |

Catalytic Methods and Reagents in the Synthesis of this compound Derivatives

Catalysis plays a crucial role in the development of efficient and selective syntheses of functionalized indoles. Both transition-metal catalysis and organocatalysis have been employed to achieve transformations that would be difficult under classical conditions.

Formylation Reactions:

The Vilsmeier-Haack and Reimer-Tiemann reactions, as discussed in the previous section, are classic examples of reactions that utilize specific reagents to achieve formylation. The Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻, is the active electrophile in the Vilsmeier-Haack reaction. chemistrysteps.comwikipedia.orgwikipedia.org In the Reimer-Tiemann reaction, dichlorocarbene (:CCl₂) is the reactive species generated in situ. wikipedia.org

More modern approaches to formylation involve transition-metal catalysis. For example, palladium-catalyzed formylation of aryl halides using carbon monoxide or other C1 sources has been developed. researchgate.net A method for the synthesis of 4-, 6-, and 7-formyl-1H-indole-2-carboxylates involves the transformation of a sulfomethyl group into a formyl group via chloromethyl and hydroxymethyl intermediates, followed by oxidation. researchgate.net

Hydroxylation Reactions:

Catalytic C-H hydroxylation is an area of active research. While direct catalytic hydroxylation of an indole-4-carbaldehyde at the C5 position is not well-documented, methods for the hydroxylation of other indole derivatives suggest potential pathways. For instance, the use of a rhodium catalyst has been reported in the conversion of coumarins to 4-halo-5-hydroxyindoles. researchgate.net

The following table outlines a synthetic route to formyl-indole derivatives, highlighting the reagents and conditions used.

| Starting Material | Reaction Step | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Ethoxycarbonyl-1H-indole-4-methanesulfonic acid | Chlorination | SOCl₂, DMF (cat.), CH₂Cl₂ | Ethyl 4-chloromethyl-1H-indole-2-carboxylate | researchgate.net |

| Ethyl 4-chloromethyl-1H-indole-2-carboxylate | Hydrolysis | H₂O, acetone, CaCO₃, reflux | Ethyl 4-hydroxymethyl-1H-indole-2-carboxylate | |

| Ethyl 4-hydroxymethyl-1H-indole-2-carboxylate | Oxidation | MnO₂, CH₂Cl₂ | Ethyl 4-formyl-1H-indole-2-carboxylate |

Role of 5 Hydroxy 1h Indole 4 Carbaldehyde As a Key Synthetic Intermediate in Advanced Molecular Construction

A Precursor for the Synthesis of Complex Natural Products and Analogues

The inherent structural motifs within 5-Hydroxy-1H-indole-4-carbaldehyde make it an ideal starting point for the synthesis of various naturally occurring compounds and their structurally related analogues. The indole (B1671886) nucleus is a common feature in a vast number of bioactive natural products, and the strategic placement of the hydroxyl and carbaldehyde groups on this scaffold provides synthetic chemists with multiple avenues for elaboration.

The indole alkaloid family is a large and structurally diverse class of natural products, many of which possess significant pharmacological properties. While indole-4-carbaldehyde and its derivatives are known precursors in the synthesis of certain ergot alkaloids and clavicipitic acid, the direct application of this compound in the total synthesis of prominent indole alkaloids such as ergot alkaloids, minfiensine, or clavicipitic acids is not extensively documented in the scientific literature. Synthetic routes for these complex molecules often employ other specifically substituted indole precursors.

Biomimetic synthesis, which seeks to mimic nature's synthetic pathways, is a powerful strategy for the efficient construction of complex molecules. While biomimetic approaches have been successfully employed for the synthesis of various indole alkaloids, the specific use of this compound as a key starting material in these pathways is not prominently reported. Research in this area often focuses on precursors that more closely resemble the proposed biosynthetic intermediates.

A Building Block for the Creation of Novel Heterocyclic Frameworks

The reactivity of this compound extends beyond the synthesis of known natural products, positioning it as a valuable starting material for the creation of novel heterocyclic systems. The aldehyde functionality serves as a handle for a variety of chemical transformations, while the indole ring system can participate in a range of cyclization reactions.

The construction of fused polycyclic systems containing an indole nucleus is a significant area of research in synthetic and medicinal chemistry. This compound is a precursor for the synthesis of polynuclear indole derivatives. For instance, it can undergo a Knoevenagel condensation followed by further cyclization reactions to yield complex, multi-ring systems. These reactions leverage the reactivity of the aldehyde group and the indole core to build intricate molecular scaffolds.

A notable application involves the one-pot synthesis of 7,9a-diaryl-2,6,9,9a-tetrahydro-8H-indolo[7,6,5-cd]indol-8-ones. This transformation is achieved through a Knoevenagel condensation of an indole-4-carbaldehyde with a 2,4-diaryl-4-oxobutyronitrile, which then undergoes further heating to yield the polycyclic indole.

Table 1: Synthesis of Polynuclear Indole Derivatives

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| Indole-4-carbaldehyde | 2,4-Diphenyl-4-oxobutyronitrile | 7,9a-Diphenyl-2,6,9,9a-tetrahydro-8H-indolo[7,6,5-cd]indol-8-one | 54% |

| Indole-4-carbaldehyde | 2-(4-Methoxyphenyl)-4-oxo-4-phenylbutyronitrile | 7-(4-Methoxyphenyl)-9a-phenyl-2,6,9,9a-tetrahydro-8H-indolo[7,6,5-cd]indol-8-one | 54% |

This table showcases examples of polynuclear indole derivatives synthesized from indole-4-carbaldehyde, a closely related precursor to this compound.

Spiro and

Based on a comprehensive review of the available scientific literature, there is currently no specific research detailing the application of This compound in the field of supramolecular chemistry, specifically concerning its use in ligand design for metal complexes.

While the broader family of indole derivatives, particularly those containing functionalities like aldehydes and hydroxyl groups, is widely explored in coordination chemistry, the specific isomer this compound has not been documented in this context in the searched scholarly articles.

The indole scaffold is a significant heterocyclic structure in coordination chemistry, often serving as a backbone for ligands that coordinate with various metal ions. nih.govbohrium.com The presence of both a hydroxyl (-OH) and a carbaldehyde (-CHO) group on the indole ring, as in the specified molecule, presents potential bidentate chelation sites. Typically, such functional groups can react to form more complex Schiff base ligands, which are then used to create stable metal complexes with diverse geometries and applications. nveo.orguobaghdad.edu.iqnih.gov Research on other indole-based Schiff base ligands has shown their ability to form complexes with transition metals like Cu(II), Co(II), Ni(II), and Zn(II), resulting in various coordination geometries, such as octahedral or tetrahedral structures. nih.gov

However, direct studies involving this compound as a precursor for such ligands or its direct coordination to metal centers are not present in the reviewed literature. Therefore, no detailed research findings or data tables on its specific role in ligand design for metal complexes can be provided at this time.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation in Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental NMR data for 5-Hydroxy-1H-indole-4-carbaldehyde is not widely published, expected chemical shifts can be predicted based on the analysis of closely related isomers and the known electronic effects of the substituent groups.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the chemical environment of each hydrogen atom. The protons on the aromatic ring would appear as distinct signals, with their coupling patterns revealing their positions relative to one another. The aldehyde proton would be a highly deshielded singlet, and the N-H and O-H protons would also present as singlets, which could be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the aldehyde group would be the most downfield signal. The carbons of the indole (B1671886) ring would appear in the aromatic region, with their specific shifts influenced by the hydroxyl and aldehyde substituents.

Expected NMR Data for this compound

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aldehyde (CHO) | 9.5 - 10.5 (s) | 190 - 200 |

| Indole N-H | 10.0 - 12.0 (br s) | - |

| Hydroxyl O-H | 8.0 - 9.5 (br s) | - |

| Aromatic C-H | 6.5 - 8.0 (m) | 100 - 140 |

| Aromatic C-O | - | 150 - 160 |

| Aromatic C-CHO | - | 120 - 130 |

Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. For this compound, the molecular formula is C₉H₇NO₂.

HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The technique provides a measured mass that can be compared to the calculated theoretical mass, with a very small mass error (typically <5 ppm) confirming the elemental composition. This is a definitive method for verifying the identity of a newly synthesized or isolated compound.

HRMS Data for C₉H₇NO₂

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₇NO₂ |

| Exact Mass (Calculated) | 161.0477 g/mol |

| Monoisotopic Mass | 161.047678466 Da |

Source: PubChem

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

The presence of a broad band in the 3200-3600 cm⁻¹ region would indicate the O-H stretch of the hydroxyl group, while a peak around 3300-3500 cm⁻¹ would correspond to the N-H stretch of the indole ring. A strong, sharp absorption band around 1650-1700 cm⁻¹ is characteristic of the C=O stretch of the aldehyde. Aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

|---|---|---|

| Hydroxyl (O-H) | Stretching | 3200 - 3600 (broad) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Aldehyde (C=O) | Stretching | 1650 - 1700 (strong) |

| Aromatic Ring (C=C) | Stretching | 1400 - 1600 |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Excess Determination (if chiral derivatives are studied)

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical activity. However, if chiral derivatives of this molecule were to be synthesized, for instance, by introducing a chiral center or creating a situation of axial chirality, chiroptical spectroscopy would become a crucial analytical tool. nih.gov

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are techniques that measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. These methods are highly sensitive to the stereochemistry of a molecule.

For chiral indole derivatives, ECD spectroscopy can be particularly powerful. rsc.orgrsc.org The interaction between chromophores within a chiral molecule can lead to characteristic ECD signals, known as Cotton effects. The sign and intensity of these signals can be correlated with the absolute configuration of the stereogenic centers. researchgate.net By comparing experimental ECD spectra with those predicted by quantum chemical calculations, the absolute configuration of a chiral derivative can often be unambiguously assigned. rsc.org This is invaluable for stereoselective synthesis and for understanding the structure-activity relationships of chiral bioactive molecules.

Computational and Theoretical Investigations of 5 Hydroxy 1h Indole 4 Carbaldehyde and Its Derivatives

Quantum Chemical Studies on Electronic Structure, Aromaticity, and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, aromaticity, and reactivity of molecules like 5-Hydroxy-1H-indole-4-carbaldehyde. These studies provide insights into the distribution of electrons, the stability of the aromatic system, and the sites most susceptible to chemical reactions.

Electronic Structure and Aromaticity: The electronic structure of indole (B1671886) and its derivatives has been a subject of interest. researchgate.net Theoretical studies on related indole compounds have employed methods like DFT and ab initio Hartree-Fock calculations to determine molecular geometry and vibrational frequencies. researchgate.net For instance, in studies of 1H-Indole-3-carbaldehyde, DFT calculations using the B3LYP method and 6-311++G(d,p) basis set have been used to optimize the molecular structure. tandfonline.com The presence of both an electron-donating hydroxyl group and an electron-withdrawing carbaldehyde group on the indole ring of this compound is expected to significantly influence its electronic properties.

Reactivity Descriptors: Reactivity descriptors derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide valuable information about the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. tandfonline.comresearchgate.net Molecular Electrostatic Potential (MEP) analysis is another crucial tool that identifies the electron-rich and electron-deficient regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attacks. tandfonline.comresearchgate.net For example, in related carbaldehyde derivatives, the oxygen atom of the carbonyl group is often identified as a site susceptible to electrophilic attack. researchgate.net Natural Bond Orbital (NBO) analysis helps in understanding charge transfer interactions within the molecule. tandfonline.com

Table 1: Key Reactivity Descriptors from Quantum Chemical Studies on Indole Derivatives

| Descriptor | Information Provided | Relevance to this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | The electron-donating hydroxyl group is expected to raise the HOMO energy, increasing its nucleophilicity. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | The electron-withdrawing carbaldehyde group is expected to lower the LUMO energy, increasing its electrophilicity. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net | The combined effect of the substituents will determine the overall gap, influencing its reactivity in various chemical transformations. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, identifying electrophilic and nucleophilic sites. tandfonline.comresearchgate.net | Would likely show negative potential around the hydroxyl and carbonyl oxygen atoms and positive potential around the N-H and C-H protons. |

| Natural Bond Orbital (NBO) Analysis | Analyzes intramolecular and intermolecular bonding and interaction among bonds. tandfonline.com | Can quantify the hyperconjugative interactions and charge delocalization arising from the substituents. |

Reaction Mechanism Elucidation through Computational Modeling (e.g., Transition State Analysis)

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving indole derivatives. By mapping the potential energy surface and identifying transition states, researchers can gain a detailed understanding of reaction pathways, activation energies, and the role of catalysts.

For instance, computational studies have been employed to understand the mechanism of cascade reactions involving aldehydes and ketones, which proceed through inverse electron demand hetero-Diels–Alder (ihDA) and retro-Diels–Alder (rDA) reactions. acs.org These studies have shown that an acid catalyst can be crucial for both steps of the reaction. acs.org Similarly, the mechanism of photoredox-catalyzed intramolecular fluoroalkylarylation of unactivated alkenes has been investigated using computational methods, providing insights that align with experimental observations. acs.org

In the context of this compound, computational modeling could be used to investigate various reactions, such as its participation in condensation reactions, cycloadditions, or its behavior under different catalytic conditions. Transition state analysis would be key to understanding the feasibility and stereoselectivity of such reactions.

Molecular Docking and Dynamics Simulations for Investigating Molecular Interactions (e.g., with DNA gyrase enzyme in research)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between a small molecule (ligand) and a biological macromolecule (receptor), such as an enzyme or DNA. These methods are widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at the molecular level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For indole derivatives, molecular docking has been used to investigate their potential as inhibitors of various enzymes. For example, derivatives of 1H-indole-3-carbaldehyde have been docked with different receptors to identify the best ligand-protein interactions. tandfonline.com Docking studies on other heterocyclic compounds have also been performed against enzymes like E. coli DNA Gyrase B to evaluate their antibacterial potential. sciencegate.app In the context of this compound, docking studies could be employed to explore its binding affinity to various biological targets. For instance, research has been conducted on the inhibition of DNA gyrase by novel 1,2,4-triazolo[1,5-a]pyrimidine derivatives, where molecular docking confirmed binding modes similar to known inhibitors. researchgate.net

Molecular Dynamics Simulations: MD simulations provide a dynamic picture of the ligand-receptor complex over time, allowing for the assessment of its stability and the nature of the intermolecular interactions. MD simulations have been used to study the stability of chalcone-thiazole complex derivatives as DNA gyrase B inhibitors. researchgate.net These simulations can analyze parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond interactions to confirm the stable binding of a ligand. researchgate.net For this compound, MD simulations could be used to validate the binding poses predicted by docking and to provide a more detailed understanding of its interaction with a target enzyme like DNA gyrase.

Table 2: Application of Molecular Docking and Dynamics in the Study of Indole Derivatives

| Computational Technique | Purpose | Example Application for Indole Derivatives |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a receptor. | Investigating the binding of indole-based compounds to the active site of enzymes like DNA gyrase to predict antibacterial activity. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms in a ligand-receptor complex over time to assess stability and interactions. | Confirming the stability of the docked pose of an indole derivative within the active site of a target protein and analyzing key interactions. researchgate.net |

Predictive Modeling for Structure-Activity Relationships (SAR) in a Research Context

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. science.gov These studies aim to identify the key structural features (pharmacophores) responsible for a molecule's activity and to build predictive models that can guide the design of new, more potent compounds.

SAR Studies: SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect of these modifications on its biological activity. For example, in a series of eticlopride-based dopamine (B1211576) D2/D3 receptor ligands, SAR was investigated by introducing various substituents to understand their impact on binding affinity. nih.gov For derivatives of this compound, SAR studies would involve synthesizing analogs with different substituents on the indole ring, the hydroxyl group, or the carbaldehyde group and assessing their biological activity.

QSAR Modeling: QSAR models use statistical methods to correlate the physicochemical properties or molecular descriptors of a series of compounds with their biological activity. d-nb.infosemanticscholar.org These models can then be used to predict the activity of new, untested compounds. For instance, 2D-QSAR modeling has been used to predict the antioxidant activity of novel 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives. semanticscholar.org For this compound and its derivatives, QSAR models could be developed to predict their activity against a specific biological target, aiding in the rational design of more effective analogs.

Conformational Analysis and Tautomerism Studies

The three-dimensional conformation of a molecule and the potential for it to exist in different tautomeric forms are critical determinants of its chemical and biological properties. Computational methods are invaluable for exploring the conformational landscape and predicting the relative stabilities of different tautomers.

Conformational Analysis: This involves identifying the stable low-energy conformations of a molecule. For flexible molecules, multiple conformations can exist, and the biologically active conformation may not be the lowest energy one. Computational methods, often in conjunction with experimental techniques like NMR, can help determine the preferred conformation. For example, the conformational analysis of hydroxylic indole-3-pyruvic acid was carried out using DFT calculations to predict its most stable structure. researchgate.net

Tautomerism Studies: Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. The presence of the hydroxyl and carbaldehyde groups in this compound, along with the indole N-H, suggests the possibility of tautomerism. Computational studies can predict the relative energies of different tautomers, providing insight into which form is likely to predominate under different conditions. For instance, in a study of N-benzyl indole-derived hydrazones, the presence of tautomerism was indicated by NMR spectroscopy and could be further investigated computationally. nih.govrsc.org The existence of keto-enol tautomerism in β-diketones containing an indole substituent has also been studied, with experimental evidence suggesting a shift in equilibrium. researchgate.net

Future Prospects and Emerging Research Frontiers for 5 Hydroxy 1h Indole 4 Carbaldehyde Research

Innovations in Sustainable and Efficient Synthetic Methodologies

The development of environmentally friendly and efficient methods for synthesizing indole (B1671886) derivatives is a paramount goal in modern chemistry. rsc.orgrsc.org Research is moving away from harsh reaction conditions and toward greener alternatives. This includes the use of reusable solid acid catalysts, such as phosphated zirconia, which can be employed for multiple reaction cycles under mild conditions. tandfonline.com

A significant advancement is the adoption of "green chemistry" principles, which emphasize waste reduction and the use of less hazardous solvents. rsc.org Methodologies employing ionic liquids and surfactants are being explored for their ability to improve reaction outcomes while minimizing environmental impact. rsc.orgbohrium.com For instance, one-pot, four-component reactions in ionic liquids have been shown to produce complex indole-containing molecules with high yields and without the need for traditional catalysts or solvents. bohrium.com Another promising approach is the Fischer indole synthesis, a classic method that can be adapted for greater efficiency, such as the condensation of phenylhydrazine (B124118) with ketones at high temperatures to achieve good yields of the indole product. rsc.org

| Synthesis Approach | Key Features | Potential Benefits |

| Solid Acid Catalysis | Utilizes reusable catalysts like phosphated zirconia. tandfonline.com | Reduced waste, cost-effectiveness, mild reaction conditions. tandfonline.com |

| Green Chemistry | Employs ionic liquids, surfactants, and eco-friendly solvents. rsc.orgbohrium.com | Minimized environmental impact, improved reaction efficiency. rsc.orgrsc.org |

| Fischer Indole Synthesis | Condensation of phenylhydrazines with aldehydes or ketones. creative-proteomics.comrsc.org | Versatile and well-established method for creating the indole core. creative-proteomics.com |

Exploration of Novel Reaction Pathways and Catalytic Systems

The discovery of novel reaction pathways and catalytic systems is crucial for expanding the chemical diversity of indole derivatives. bohrium.com Silver(I) catalysis has emerged as an efficient method for the synthesis of 5-hydroxy-indoles through a "back-to-front" approach that utilizes pyrrole (B145914) precursors instead of the more common benzene-based starting materials. acs.org This method has proven effective, using silver nitrate (B79036) as a catalyst to produce consistently high yields. acs.org

Researchers are also investigating a wide array of other catalytic systems, including:

Metal Catalysis: Palladium-catalyzed reactions, such as the hydroamination of gem-difluoroallenes, provide access to diverse difluoroalkylated indole derivatives. acs.org Gold-catalyzed synthesis has also been used to produce related 4-hydroxyindole (B18505) structures. acs.org

Organocatalysis and Acid/Base Catalysis: Various methods employ base catalysts, Brønsted acids, and Lewis acids to facilitate the synthesis of substituted indoles. rsc.orgrsc.org Acid-catalyzed cascade reactions have been used to create complex, unprecedented tetracyclic indole skeletons in a single, atom-economical step. mdpi.com

Photocatalysis and Electrocatalysis: These modern techniques are being explored as sustainable strategies for functionalizing the indole scaffold. rsc.orgresearchgate.net

A combined catalytic system using phosphated zirconia and bismuth nitrate pentahydrate has also been shown to effectively synthesize various substituted cyclo[b]indoles under mild conditions. tandfonline.com

Design and Synthesis of Advanced Functional Materials Utilizing the Indole Scaffold

The unique physicochemical properties of the indole ring make it a "privileged scaffold" for the design of advanced functional materials. nih.govcreative-proteomics.com These materials have applications ranging from optoelectronics to environmental science. researchgate.net

A key area of development is in fluorescent chemosensors. Indole-based probes have been designed for the selective detection of metal ions, such as Zn²⁺, even in biological systems like zebrafish. mdpi.com These sensors can exhibit a "turn-on" fluorescence response, with detection limits well below the guidelines set by the World Health Organization. mdpi.com Furthermore, indole derivatives with aggregation-induced emission (AIE) properties are being developed, which is significant for creating versatile functional molecules. nih.gov The development of such materials contributes to the broader goal of creating eco-friendly and biodegradable materials based on the indole structure. creative-proteomics.com

| Material Type | Application | Key Indole Derivative Feature |

| Fluorescent Chemosensors | Detection of metal ions (e.g., Zn²⁺). mdpi.com | Unique fluorescent characters and good water solubility. mdpi.com |

| AIE-active Molecules | Advanced functional materials. nih.gov | Aggregation-induced emission properties. nih.gov |

| Optoelectronic Materials | Electronics and photonics. researchgate.net | Fused heteroaromatic structures. researchgate.net |

Integration with High-Throughput Experimentation and Data Science in Chemical Discovery

The integration of high-throughput experimentation and data science is accelerating the discovery of new indole derivatives with desired properties. mdpi.comrug.nl Automated synthesis technologies, such as acoustic dispensing ejection (ADE), allow for the rapid, miniaturized production of thousands of novel compounds on a nanoscale. rug.nl This approach dramatically reduces the time and cost associated with creating large libraries of molecules for screening. rug.nl

Computational tools are playing an increasingly vital role in this process:

Virtual Screening: Large chemical databases can be computationally screened to identify promising candidates before synthesis. researchgate.netnih.gov For example, virtual screening of the ZINC database has been used to identify novel indole derivatives as potential inhibitors of specific enzymes. researchgate.net

Molecular Docking and Dynamics: These simulations help to predict how a molecule will bind to a biological target, guiding the rational design of compounds with enhanced specificity and efficacy. mdpi.comresearchgate.net

QSAR Models: Quantitative structure-activity relationship (QSAR) models are used to predict the biological activities of new compounds based on their chemical structure, narrowing down the candidates for further investigation. mdpi.comresearchgate.net

These computational methods, combined with high-throughput screening of the synthesized compounds, create a powerful workflow for modern drug discovery and materials science. mdpi.comnih.gov

Contribution to Fundamental Chemical Biology Research (e.g., probe development for mechanistic studies)

Indole derivatives, including 5-Hydroxy-1H-indole-4-carbaldehyde, are making significant contributions to fundamental chemical biology research, particularly in the development of molecular probes to study biological processes. nih.gov The inherent fluorescence and biocompatibility of many indole compounds make them ideal for this purpose. mdpi.com

Indole-based fluorescent probes have been successfully developed for:

Sensing and Bioimaging: Probes have been created to detect specific ions like Zn²⁺ in living organisms and to act as pH sensors. mdpi.comnih.gov

Mechanistic Studies: Indole-based probes are used in high-throughput screening to study drug-protein interactions, such as binding to human serum albumin. nih.gov These probes can be more stable alternatives to naturally occurring molecules like L-Tryptophan. nih.gov

Monitoring Disease Biomarkers: Indoxyl sulfate, an indole derivative, is a known uremic toxin and its quantification in urine serves as a critical biomarker for monitoring the progression of chronic kidney disease. acs.org

Additionally, indole derivatives with antioxidant properties have been identified through screening methods. nih.govacs.org These compounds can protect proteins from oxidative damage, offering tools to study and potentially mitigate cellular stress pathways. nih.govacs.org The ability to design and synthesize these targeted molecular tools is essential for advancing our understanding of complex biological systems. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.